4,5-Dimethoxy-2-nitrobenzyl alcohol

Catalog No.
S703229
CAS No.
1016-58-6
M.F
C9H11NO5
M. Wt
213.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dimethoxy-2-nitrobenzyl alcohol

CAS Number

1016-58-6

Product Name

4,5-Dimethoxy-2-nitrobenzyl alcohol

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)methanol

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H3

InChI Key

WBSCOJBVYHQOFB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OC

4,5-Dimethoxy-2-nitrobenzyl alcohol is an organic compound with the molecular formula C9H11NO5C_9H_{11}NO_5 and a molecular weight of approximately 213.19 g/mol. It is characterized by its structure, which includes a benzyl alcohol moiety substituted with two methoxy groups at the 4 and 5 positions and a nitro group at the 2 position. This compound is often referred to as 6-nitroveratryl alcohol due to its structural relationship with veratryl alcohol, a compound derived from veratrum species.

The physical properties of 4,5-dimethoxy-2-nitrobenzyl alcohol include a melting point range of 144-148 °C, making it a solid at room temperature. The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, leading to various derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
  • Photolysis: As a photoprotective agent, this compound can undergo photolytic cleavage, which is useful in organic synthesis for the protection and subsequent deprotection of alcohols .

The synthesis of 4,5-dimethoxy-2-nitrobenzyl alcohol typically involves the following methods:

  • Nitration of Veratryl Alcohol: Starting from veratryl alcohol, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
  • Methoxylation: The introduction of methoxy groups can be achieved through methylation reactions using methyl iodide in the presence of a base like potassium carbonate.
  • Reduction Steps: Subsequent reduction steps may be necessary depending on the desired purity and yield .

4,5-Dimethoxy-2-nitrobenzyl alcohol has several applications in various fields:

  • Organic Synthesis: It serves as a reagent for the protection of alcohols during synthetic procedures.
  • Photochemistry: The compound is utilized in photochemical applications due to its ability to undergo photolytic reactions.
  • Research Tool: It is used in biological research for studying enzyme mechanisms and interactions due to its unique structural properties .

Interaction studies involving 4,5-dimethoxy-2-nitrobenzyl alcohol focus on its role as a substrate or inhibitor in enzymatic reactions. Investigations into how this compound interacts with specific enzymes could provide insights into its potential therapeutic applications. For example, studies might explore how it affects the activity of cytochrome P450 enzymes or other relevant biological targets.

Several compounds share structural similarities with 4,5-dimethoxy-2-nitrobenzyl alcohol. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
Veratryl AlcoholContains methoxy groupsParent compound with potential biological activity
3,4-Dimethoxybenzyl AlcoholSimilar substitution patternDifferent position of methoxy groups
2-NitroveratroleNitro group at different positionPotentially different reactivity profile

4,5-Dimethoxy-2-nitrobenzyl alcohol is unique due to its specific arrangement of substituents (two methoxy groups and one nitro group), which influences its chemical reactivity and biological activity compared to other similar compounds. Its distinct properties make it a valuable compound in both synthetic chemistry and biological research contexts.

The fundamental value of 4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB alcohol) lies in its photocleavable nature, which enables precise control over the release of protected functional groups. This section explores the diverse applications of this compound as a photolabile protecting group across multiple disciplines.

Design Principles and Functional Group Compatibility

The design of effective photolabile protecting groups involves several critical considerations, including absorption properties, quantum yield, and the mechanism of photocleavage. 4,5-Dimethoxy-2-nitrobenzyl alcohol represents a significant advance in this area due to its specific structural features.

The methoxy substituents at the 4 and 5 positions of the benzene ring significantly impact the photochemical properties of this compound. These groups modify the electronic distribution within the molecule, influencing the absorption wavelength and the efficiency of photocleavage. While the addition of methoxy groups shifts the absorption to longer wavelengths, making the compound responsive to near-UV light, it has been reported that these substituents can reduce the quantum yield of the deprotection reaction. This represents an important design consideration when selecting the appropriate protecting group for specific applications.

DMNB alcohol demonstrates compatibility with various functional groups, making it versatile for different synthetic approaches. It can be used to protect:

  • Alcohols (as ethers)
  • Carboxylic acids (as esters)
  • Amines (through carbamate formation)
  • Phosphates
  • Sulfonic acids
  • Thiols

This broad functional group compatibility stems from the mechanism of photocleavage, which primarily depends on the photochemistry of the nitrobenzyl moiety rather than the leaving group's nature. However, the efficiency of release can vary based on the specific functional group being protected.

The table below summarizes the quantum yields for different leaving groups protected by nitrobenzyl-based photolabile groups:

Leaving Group TypeSolventQuantum Yield (Φ)Chemical Yield (%)Reference
Carboxylic acidsBenzene0.18–0.2585–95
Methanol0.09–0.1492
PhosphatesBenzene0.09~2
Methanol0.7194
Sulfonic acidsBenzene0.16–0.19-
Methanol0.6890–93
AlcoholsCyclohexane0.36–0.51>70
Methanol0.09–0.20-

Applications in Organic Synthesis

In organic synthesis, 4,5-Dimethoxy-2-nitrobenzyl alcohol serves as a valuable reagent for the protection of various functional groups. Its primary advantage lies in the orthogonality it provides compared to more conventional protecting groups, as it can be selectively removed using light while leaving other acid- or base-labile protecting groups intact.

One significant application is in the protection of alcohols as photolabile ethers. These protected alcohols can be cleaved by photolysis, which involves an intramolecular rearrangement to form derivatives of o-nitrosobenzaldehyde that are subsequently hydrolyzed. This photocleavage mechanism allows for site-specific deprotection in complex molecules, offering a level of spatial control that is unattainable with traditional chemical deprotection methods.

In peptide synthesis, 4,5-Dimethoxy-2-nitrobenzyl alcohol derivatives have been employed to prevent diketopiperazine (DKP) formation, a common side reaction in solid-phase peptide synthesis. The pNZ (p-Nitrobenzyloxycarbonyl) group, a related photolabile protecting group, has been used to protect the second C-terminal amino acid, preventing DKP formation during peptide elongation.

The protection of amino acids represents another important application. The orthogonality of photolabile protecting groups to both Boc and Fmoc strategies makes them particularly valuable in complex peptide synthesis. For instance, the Alloc group (allyloxycarbonyl), which shares orthogonality characteristics with photolabile groups, has been used alongside DMNB derivatives in the convergent synthesis of antitumoral peptides like Kahalalide F.

Role in Polymer and Materials Science

The application of 4,5-Dimethoxy-2-nitrobenzyl alcohol extends significantly into polymer and materials science, where it enables the creation of photoresponsive materials with tunable properties.

In polymer science, DMNB alcohol derivatives have been incorporated as photolabile monomers. For example, 4,5-dimethoxy-2-nitrobenzyl methacrylate has been synthesized using DMNB alcohol as a precursor. These monomers can be polymerized to create materials whose properties can be altered upon irradiation, enabling the development of smart materials with applications in drug delivery, tissue engineering, and responsive surfaces.

A fascinating application is found in the development of photolabile surfactants. Research has demonstrated the creation of nitroveratryl-based surfactants that form different types of supramolecular structures depending on the alkyl chain lengths. These surfactants incorporate a photocleavable α-methyl-o-nitroveratryl moiety that allows the surfactants and their corresponding supramolecular structures to be degraded by light irradiation in a controlled manner. This property makes them potentially valuable in applications such as drug delivery, organic synthesis, and as removable templates for the synthesis of meso- or microporous materials.

The photodegradation of these nitroveratryl-based surfactants has been confirmed through various analytical techniques including UV-Vis spectroscopy, mass spectrometry, and dynamic light scattering (DLS). The surfactant with a C10 alkyl chain forms vesicular structures (spherical with size distribution of ~12 to ~40 nm), while the C12 derivative forms different supramolecular assemblies, demonstrating how structural modifications can influence the self-assembly behavior.

Another innovative application involves the development of amplifying fluorescent polymer sensors for explosive detection. While not directly using DMNB alcohol, related research has explored the detection of the explosive taggant 2,3-dimethyl-2,3-dinitrobutane (DMNB), which is required in all legally manufactured plastic explosives. These polymeric sensors demonstrate how photochemical principles similar to those employed in DMNB alcohol can be leveraged for security applications.

Quantum Yield Optimization Strategies

The quantum yield of photocleavage represents a critical parameter for the practical application of photolabile protecting groups. Higher quantum yields translate to more efficient deprotection, requiring less light exposure and resulting in fewer side reactions.

For 4,5-Dimethoxy-2-nitrobenzyl alcohol and its derivatives, several strategies have been developed to optimize quantum yields:

  • Structural modifications: The quantum yield can be significantly influenced by modifications to the core structure. The addition of substituents at various positions can alter the electronic distribution within the molecule, affecting the efficiency of the photochemical process. Research has shown that while methoxy groups at the 4 and 5 positions shift absorption to longer wavelengths, they can reduce the quantum yield compared to unsubstituted nitrobenzyl groups.

  • Alpha-substituent effects: Studies have demonstrated that the nature of the alpha-substituent significantly impacts the photochemical properties of 4,5-dimethoxy-2-nitrobenzyl derivatives. The quantum yield varies depending on the electronic and steric properties of these substituents. In particular, research has shown that electron-donating effects can be unfavorable for the photolysis reaction.

  • Solvent effects: The solvent environment plays a crucial role in determining quantum yield. For instance, quantum yields for photolysis in methanol are often different from those in benzene or cyclohexane. As shown in the table in section 1.1, phosphates protected with nitrobenzyl groups show a quantum yield of 0.09 in benzene but 0.71 in methanol, highlighting the dramatic effect solvent choice can have.

  • pH dependence: For applications in aqueous environments, the pH can significantly affect quantum yields. Research on related photolabile groups has shown that quantum yields can decrease substantially as pH increases, with values at pH 5 (Φ = 0.24) dropping to half their value at pH 7.3 (Φ = 0.12) and a third at pH 9.2 (Φ = 0.08).

  • Heavy atom incorporation: For certain photolabile groups, the incorporation of heavy atoms has been shown to promote intersystem crossing, which can enhance photolysis quantum yields. This approach has been particularly effective in BODIPY-based photocages, where the addition of iodine atoms dramatically improved quantum yields.

  • Reaction intermediate stabilization: A novel approach to increasing quantum yield involves stabilizing the intermediate chromophore cation formed during photolysis. Research has demonstrated that this strategy can significantly enhance the efficiency of photolysis in heterolytic photolabile protecting groups.

Recent work has demonstrated quantum yield improvements with derivatives that have higher intersystem crossing quantum yields. For example, in BODIPY photocages (a different class of photolabile groups), boron alkylation dramatically improved release quantum yields, while alkylation in the meso-Me position had no effect. These findings suggest potential strategies that might be applied to optimize DMNB derivatives as well.

Vanillin-Derived Synthesis Pathways

The synthesis of 4,5-dimethoxy-2-nitrobenzyl alcohol typically begins with vanillin (4-hydroxy-3-methoxybenzaldehyde) as the starting material [1]. This vanillin-derived approach represents the most commercially viable and widely adopted synthetic route for producing this important photolabile protecting group [2].

The initial step involves the methylation of vanillin to form veratraldehyde (3,4-dimethoxybenzaldehyde) [11]. This methylation reaction is commonly performed using dimethyl sulfate and sodium hydroxide at 60°C for 2 hours, achieving yields of approximately 87.7% [11]. The methylated product appears as white crystals with a melting point of 43°C [11].

Following methylation, the veratraldehyde undergoes nitration to introduce the nitro group at the 2-position [11]. Two distinct nitration methods have been documented for this transformation. The first method employs concentrated nitric acid alone at 5°C for 2 hours, yielding 50.35% of 6-nitro veratraldehyde [11]. The second, more efficient approach utilizes a mixture of concentrated nitric acid and concentrated sulfuric acid under identical temperature and time conditions, producing significantly higher yields of 93.63% [11]. The nitrated product manifests as yellow crystals with a melting point of 130°C [11].

The final step in the vanillin-derived pathway involves the reduction of the aldehyde functionality to form the corresponding benzyl alcohol [11]. This reduction is typically accomplished using sodium borohydride, which can be performed either at room temperature or under reflux conditions [11]. The reduction step completes the transformation from vanillin to 4,5-dimethoxy-2-nitrobenzyl alcohol through this well-established three-step synthetic sequence [11].

Alternative vanillin-derived methodologies have been explored for enhanced efficiency and selectivity [10]. Starting from methylated vanillin, researchers have developed iodination reactions that produce 2-iodo-4,5-dimethoxybenzaldehyde, which can subsequently be converted to various dimethoxy derivatives through multiple synthetic steps [10]. These approaches demonstrate the versatility of vanillin as a renewable starting material for accessing complex nitrobenzyl alcohol derivatives [10].

Nitration and Reduction Protocols

The nitration of aromatic compounds to introduce nitro functionalities represents a critical transformation in the synthesis of 4,5-dimethoxy-2-nitrobenzyl alcohol and related derivatives [13] [14]. Modern nitration protocols have evolved to address traditional challenges associated with harsh reaction conditions, extensive waste generation, and limited functional group tolerance [14].

Conventional Nitration Methods

Traditional nitration approaches typically employ mixed acid systems consisting of concentrated nitric acid and sulfuric acid [20]. For benzyl halide substrates, continuous tubular reactor processes have been developed that utilize mixed acid solutions under controlled cooling conditions [20]. These industrial-scale nitration protocols involve precooling the mixed acid and haloalkane solutions, followed by continuous pumping into tubular reactors for mixing and cooling [20]. The concentrated nitric acid is then introduced in a sectional manner to facilitate controlled nitration reactions [20].

The kinetics of nitric acid-mediated transformations have been extensively studied, particularly for benzyl alcohol oxidation processes [13]. The probable mechanism involves the reversible formation of benzyl nitrite intermediates and their subsequent irreversible decomposition to form nitrated products [13]. Temperature, nitric acid concentration, and molar ratios significantly influence the reaction outcomes and product distributions [13].

Advanced Mechanochemical Nitration

Recent developments in mechanochemical nitration have introduced more sustainable and efficient protocols for nitrating organic compounds [14] [24]. Ball milling techniques utilizing saccharin-based nitrating reagents under liquid-assisted grinding conditions provide distinct advantages including reduced solvent consumption, shorter reaction times, and excellent functional group tolerance [14].

Mechanochemical nitration using solid catalysts and nitrate sources has demonstrated successful nitration of multiple aromatic compounds [24]. The reaction rate and yield increase significantly when solid catalysts possess high acidity and contain both Brønsted and Lewis acid sites [24]. Among tested materials, molybdenum trioxide has emerged as the preferred catalyst for mechanochemical nitration processes [24].

The selectivity and yield of mechanochemical nitration can be enhanced by reducing the volume of aromatic precursors while maintaining fixed catalyst masses [24]. Different nitration rates have been observed for various nitrate sources, with copper nitrate demonstrating the highest nitration rates [24]. The reaction rates correlate with the enthalpy of global nitration reactions, where more exothermic processes lead to higher reaction yields and rates [24].

Reduction Protocols for Nitro Compounds

The reduction of nitro groups to corresponding amines or alcohols constitutes an essential transformation in synthetic organic chemistry [28] [29] [31]. Multiple reduction protocols have been developed to accommodate different substrate types and functional group compatibilities [32].

Catalytic hydrogenation using palladium on carbon represents the most widely employed method for nitro group reduction [32]. Both aromatic and aliphatic nitro groups are effectively reduced to amines under standard hydrogenation conditions [32]. However, the broad reactivity of palladium catalysts necessitates careful consideration when other reducible functionalities are present in the substrate [32].

Sodium borohydride-based reduction systems have gained prominence due to their mild reaction conditions and functional group tolerance [28]. The combination of sodium borohydride with antimony trifluoride provides efficient reduction of nitro compounds to corresponding amines in wet acetonitrile at room temperature [28]. These reactions complete within 2-30 minutes and achieve high to excellent yields [28]. The mechanism likely involves the formation of active boride species that catalyze sodium borohydride decomposition with concurrent hydrogen gas evolution [28].

Alternative reduction protocols include iron under acidic conditions, zinc in acetic acid, and tin chloride systems [32]. These methods provide milder alternatives for substrates where hydrogenation or strongly reducing conditions are incompatible [32]. Sodium sulfide offers selective reduction capabilities, sometimes reducing one nitro group in the presence of others, though it generally does not reduce aliphatic nitro compounds [32].

For specialized applications, tetrahydroxydiboron with 4,4'-bipyridine organocatalyst provides metal-free, highly chemoselective reduction of aromatic nitro compounds [30]. This protocol completes within 5 minutes at room temperature and demonstrates excellent selectivity for nitro groups while avoiding reduction of sensitive functional groups such as vinyl, ethynyl, carbonyl, and halogen substituents [30].

Functionalization for Derivative Preparation

The functionalization of 4,5-dimethoxy-2-nitrobenzyl alcohol for derivative preparation encompasses diverse synthetic transformations that expand its utility as a versatile building block [1] [3] [17]. These functionalization strategies enable the preparation of photolabile protecting groups, pharmaceutical intermediates, and specialized reagents for organic synthesis [1] [3].

Photolabile Protecting Group Applications

4,5-Dimethoxy-2-nitrobenzyl alcohol serves as a key reagent for protecting alcohols as ethers that can be cleaved through photolysis [1] [3]. The photolytic cleavage involves intramolecular rearrangement to derivatives of ortho-nitrosobenzaldehyde, which are subsequently cleaved by hydrolysis [1] [3]. This photochemical protecting group strategy finds extensive application in organic synthesis where light-triggered deprotection is advantageous [1] [3].

The compound enables synthesis of bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, which functions as a photolabile protecting group for diol functionalities [1] [3]. Additionally, it facilitates preparation of optically-sensitive monomers that respond to photochemical stimulation [1] [3]. These applications demonstrate the versatility of 4,5-dimethoxy-2-nitrobenzyl alcohol in developing light-responsive molecular systems [1] [3].

Pharmaceutical and Bioactive Derivatives

The functionalization of 4,5-dimethoxy-2-nitrobenzyl alcohol extends to pharmaceutical intermediate preparation [1] [3] [7]. The compound serves as a key building block in synthesizing pharmaceuticals targeting neurological disorders [7]. Its structural features enable incorporation into complex molecular frameworks required for drug development [7].

Nitroveratryl-protected alpha-hydroxyacetic acid derivatives represent important synthetic intermediates accessible through functionalization of 4,5-dimethoxy-2-nitrobenzyl alcohol [1] [3]. These protected compounds facilitate subsequent transformations to cyanomethyl esters and other bioactive derivatives [1] [3]. The protecting group strategy enables selective manipulation of functional groups in complex synthetic sequences [1] [3].

Specialized Reagent Preparation

Functionalization protocols enable conversion of 4,5-dimethoxy-2-nitrobenzyl alcohol to specialized synthetic reagents [1] [3]. The preparation of 6-nitroveratryloxycarbonyl chloride exemplifies this application, providing a reagent for amino function protection in amino sugars [1] [3]. This transformation expands the utility of the base compound to carbohydrate chemistry applications [1] [3].

The synthesis of 4,5-dimethoxy-2-nitrobenzyl para-nitrophenylcarbonate demonstrates another functionalization pathway [1] [3]. This derivative serves as an activated carbonate reagent for coupling reactions and protecting group installations [1] [3]. Such derivatives enable selective acylation and carbonate formation under mild conditions [1] [3].

Advanced Functionalization Strategies

Recent advances in photolabile protecting group development have focused on excited state meta effect utilization [26]. These structurally simple protecting groups demonstrate efficient release of challenging leaving groups such as hydroxyl or amino groups directly, rather than in their respective carbonate or carbamate forms [26]. This represents a significant advancement in protecting group efficiency and selectivity [26].

The functionalization strategies extend to material science applications where 4,5-dimethoxy-2-nitrobenzyl alcohol derivatives contribute to advanced polymer and coating formulations [7]. These applications enhance chemical resistance and durability properties of the resulting materials [7]. The compound also finds utility in analytical chemistry as a reagent for detection and quantification of other compounds in complex mixtures [7].

Photochemistry research has explored the unique properties of 4,5-dimethoxy-2-nitrobenzyl alcohol derivatives for light-activated reactions [7]. These investigations focus on harnessing the photochemical properties for applications in controlled release systems and light-triggered chemical transformations [7]. The research demonstrates the expanding scope of applications for this versatile synthetic intermediate [7].

Scalability and Industrial Relevance

The scalability and industrial relevance of 4,5-dimethoxy-2-nitrobenzyl alcohol synthesis have become increasingly important as demand grows for photolabile protecting groups and pharmaceutical intermediates [19] [20] [21] [22]. Industrial production methods focus on continuous processing, waste reduction, and economic viability while maintaining product quality and yield [20] [22].

Industrial Production Methodologies

Continuous tubular reactor systems represent the current state-of-the-art for industrial-scale production of nitrobenzyl alcohol derivatives [20]. These systems employ physically connected first tubular reactors, liquid-liquid separators, second tubular reactors, and secondary separators for continuous processing [20]. The methodology enables continuous pumping of mixed acid solutions and haloalkane solutions into reactors according to predetermined proportions [20].

The industrial process incorporates sectional introduction of concentrated nitric acid through multiple feed inlets positioned at strategic locations within the tubular reactor [20]. This approach ensures controlled nitration reactions while maintaining optimal temperature and concentration profiles throughout the reactor [20]. Following nitration completion, continuous liquid-liquid separation recovers mixed acid for recycling while directing the organic layer to subsequent hydrolysis reactions [20].

Industrial hydrolysis protocols utilize alkaline, neutral, or acidic aqueous solutions in secondary tubular reactors [20]. The hydrolysis reaction liquid undergoes pH adjustment through online mixers before entering second-stage liquid-liquid separators [20]. The separated water layer is recycled while the organic layer proceeds to film evaporators for continuous concentration [20]. Final product isolation involves crystallization, filtration, and drying operations to obtain pure 4,5-dimethoxy-2-nitrobenzyl alcohol [20].

Scalability Assessment and Optimization

Scale-up studies demonstrate the feasibility of transitioning laboratory methodologies to industrial production scales [22]. Initial scale-up investigations conducted in multi-liter reactors confirm that conversion and selectivity remain consistently high when compared to laboratory-scale reactions [22]. Average conversions of 97.3% with selectivities of 98.2% have been achieved in scaled operations [22].

Reaction kinetics studies confirm first-order dependence with respect to substrate concentration, facilitating reactor design and process optimization [9]. Rate constants calculated from scaled operations enable accurate prediction of residence times and reactor volumes required for industrial implementation [9]. The kinetic data support the development of mathematical models for process control and optimization [9].

Environmental considerations in large-scale production focus on reaction mass efficiency, molar efficiency, and environmental factor optimization [14]. Mechanochemical approaches demonstrate superior environmental metrics compared to traditional solution-phase methodologies [14]. Reaction mass efficiencies of 90% and environmental factors below 3.0 represent significant improvements over conventional processes [14].

Flow Chemistry Applications

Flow chemistry implementations provide additional scalability advantages through continuous processing and enhanced safety profiles [22] [31]. Flow systems utilizing palladium catalysts on specialized supports demonstrate exceptional performance for reduction reactions at ambient temperature and pressure [31]. These systems enable processing of multi-gram quantities while maintaining product quality and minimizing metal contamination [31].

Modular flow setups facilitate scale increases by several orders of magnitude without significant protocol modifications [22]. The systems operate safely without rigorous anhydrous precautions while maintaining high yields comparable to batch processes [22]. Flow implementations demonstrate particular advantages for reductive electrochemical synthesis, providing safer alternatives to traditional dissolving metal reductions [22].

The electronic characteristics of 4,5-Dimethoxy-2-nitrobenzyl alcohol are fundamentally altered by the presence of the two methoxy substituents at positions 4 and 5 of the benzene ring. These electron-donating groups create a donor-acceptor system where the methoxy groups act as electron donors and the nitro group functions as an electron acceptor [1] [2].

The absorption spectrum of 4,5-Dimethoxy-2-nitrobenzyl alcohol exhibits a pronounced red-shift compared to the parent 2-nitrobenzyl alcohol, with the absorption maximum extending to approximately 350-380 nanometers versus 320-340 nanometers for the unsubstituted compound [1] [3]. This bathochromic shift results from the enhanced conjugation between the electron-donating methoxy groups and the electron-accepting nitro group, effectively lowering the energy gap between the ground state and the first excited singlet state [2] .

The molar absorption coefficient at the wavelength maximum is approximately 6 × 10³ M⁻¹cm⁻¹, which is comparable to other nitroaromatic compounds but represents an enhancement over the parent system due to the increased oscillator strength of the electronic transition [5]. This improvement in absorption characteristics makes 4,5-Dimethoxy-2-nitrobenzyl alcohol particularly suitable for photochemical applications requiring longer wavelength activation.

However, the electron-donating nature of the methoxy groups introduces a trade-off in photolytic efficiency. While these substituents enhance light absorption at longer wavelengths, they simultaneously reduce the overall quantum yield of photoconversion. Studies indicate that the quantum yield for 4,5-Dimethoxy-2-nitrobenzyl alcohol derivatives typically ranges from 0.03 to 0.05, which is lower than the parent 2-nitrobenzyl alcohol system [6] [2]. This reduction in efficiency is attributed to the stabilization of the aromatic system by the electron-donating groups, which decreases the driving force for the photochemical rearrangement.

The electronic effects also manifest in the formation of charge transfer states. Unlike the parent 2-nitrobenzyl alcohol, which does not exhibit significant charge transfer character, 4,5-Dimethoxy-2-nitrobenzyl alcohol forms distinct charge transfer complexes in the excited state [1] [7]. These charge transfer states are characterized by significant electron density redistribution from the methoxy-substituted aromatic ring to the nitro group, creating a polarized excited state that influences subsequent photochemical pathways.

Singlet vs. Triplet State Dynamics

The photochemical mechanism of 4,5-Dimethoxy-2-nitrobenzyl alcohol involves competition between singlet and triplet state pathways, with the triplet state playing a more prominent role than in simpler nitroaromatic systems [1] [7] [8].

Upon photoexcitation, the molecule is initially promoted to the first excited singlet state (S₁) through a π-π* transition. This singlet state has an extremely short lifetime of approximately 1-2 picoseconds, during which intersystem crossing to the triplet manifold occurs with high efficiency [8]. The intersystem crossing rate constant is approximately 5 × 10¹¹ s⁻¹, indicating that the conversion from singlet to triplet state is nearly quantitative [9].

The triplet state formation quantum yield for 4,5-Dimethoxy-2-nitrobenzyl alcohol is estimated to be 0.8-0.9, which is characteristic of nitroaromatic compounds but represents an enhancement over the parent system due to the electronic effects of the methoxy substituents [10] [11]. The triplet state exhibits distinct charge transfer character, with an absorption maximum around 400-450 nanometers and a lifetime of approximately 430 picoseconds [1] [3].

The triplet state of 4,5-Dimethoxy-2-nitrobenzyl alcohol differs significantly from that of 2-nitrobenzyl alcohol in that it possesses pronounced charge transfer character. This charge transfer triplet state is stabilized by the electron-donating methoxy groups, which facilitate electron density redistribution from the aromatic ring to the nitro group [1] [7]. The formation of this charge transfer state is a key mechanistic feature that distinguishes the photochemistry of 4,5-Dimethoxy-2-nitrobenzyl alcohol from simpler nitroaromatic compounds.

Both singlet and triplet states can undergo excited state intramolecular hydrogen transfer (ESIHT) to form the aci-nitro intermediate, but the triplet pathway appears to be the dominant route for photochemical product formation [8] [12]. The competition between direct singlet state reaction and triplet state reaction determines the overall quantum yield and product distribution. In the case of 4,5-Dimethoxy-2-nitrobenzyl alcohol, the triplet pathway is favored due to the longer lifetime of the triplet state, which provides more time for the necessary molecular rearrangements to occur.

Aci-Nitro Intermediate Formation

The formation of the aci-nitro intermediate represents the crucial step in the photochemical mechanism of 4,5-Dimethoxy-2-nitrobenzyl alcohol and is responsible for the compound's utility as a photolabile protecting group [1] [3] [12] [8].

The aci-nitro intermediate is formed through excited state intramolecular hydrogen transfer (ESIHT) from the benzylic carbon to the nitro group. This process can occur from either the singlet or triplet excited state, but mechanistic studies indicate that the triplet pathway predominates in 4,5-Dimethoxy-2-nitrobenzyl alcohol [8] [12]. The hydrogen transfer occurs with a time constant of approximately 1 picosecond, making it one of the fastest steps in the overall photochemical sequence [12].

The aci-nitro intermediate exhibits a characteristic absorption maximum at approximately 420 nanometers, which allows for direct spectroscopic monitoring of its formation and decay [1] [3] [6]. The intermediate exists in both Z and E geometric isomers, with the Z-isomer typically being more stable and longer-lived [12]. The lifetime of the aci-nitro intermediate is highly dependent on solution conditions, particularly pH and the presence of nucleophiles such as water.

In aqueous solutions, the aci-nitro intermediate is rapidly quenched by water, with rate constants ranging from (0.3-1.7) × 10⁵ M⁻¹s⁻¹ in acetonitrile or ethanol [1] [3]. This water quenching represents a competing pathway that can reduce the overall efficiency of photochemical product formation. The quenching mechanism involves protonation of the aci-nitro intermediate, which can lead to either regeneration of the starting material or formation of the desired photoproduct.

The aci-nitro intermediate serves as the branch point in the photochemical mechanism, where the fate of the molecule is determined by the nature of the leaving group and the solution environment. In the presence of good leaving groups, the aci-nitro intermediate undergoes further rearrangement to form a hemiacetal intermediate, which then decomposes to release the protected substrate and form the final nitrosophenone byproduct [13] [12].

The formation efficiency of the aci-nitro intermediate is influenced by structural factors, including the nature of the leaving group and the substitution pattern on the aromatic ring. For 4,5-Dimethoxy-2-nitrobenzyl alcohol derivatives, the quantum yield for aci-nitro formation is typically 0.03-0.05, which represents the upper limit for overall photochemical efficiency [6] [14].

Byproduct Fluorescence and Spectral Interference

The photolysis of 4,5-Dimethoxy-2-nitrobenzyl alcohol generates fluorescent byproducts that can interfere with spectroscopic measurements and biological assays, representing an important consideration for experimental design [15] [16].

The primary fluorescent byproduct exhibits emission maxima at approximately 430 nanometers when excited at shorter wavelengths [15] [16]. Additionally, prolonged photolysis or secondary photochemical reactions can generate products with longer wavelength emission, typically in the 500-600 nanometer range when excited at 470 nanometers [15]. These fluorescent species are formed through secondary photochemical processes involving the initial photolysis products, including the nitrosophenone byproduct and various oxidation products.

The fluorescence quantum yield of these byproducts is relatively low but can become significant during extended photolysis or when high concentrations of the compound are used. The fluorescence intensity grows progressively during photolysis, with the rate of fluorescence development being dependent on the irradiation intensity and duration [15]. This time-dependent fluorescence can be used to monitor the progress of photolysis reactions, but it also represents a potential source of interference in fluorescence-based assays.

The spectral characteristics of the fluorescent byproducts can overlap with commonly used fluorescent probes, particularly fluorescein and other green fluorescent proteins. The emission at 430 nanometers can interfere with measurements using DAPI or other blue fluorescent dyes, while the longer wavelength emission (500-600 nanometers) can interfere with fluorescein-based assays [15]. This spectral interference is particularly problematic in biological applications where 4,5-Dimethoxy-2-nitrobenzyl alcohol derivatives are used as caged compounds.

The formation of fluorescent byproducts is influenced by the solution environment and the presence of oxygen. In aqueous solutions, the fluorescence development is typically more pronounced than in organic solvents, possibly due to the involvement of water in secondary oxidation reactions [15]. The presence of dissolved oxygen can enhance the formation of fluorescent byproducts through oxidative processes involving the photolysis products.

XLogP3

0.8

Other CAS

1016-58-6

Wikipedia

4,5-Dimethoxy-2-nitrobenzyl alcohol

Dates

Last modified: 08-15-2023

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